Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-
Description
Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-N-phenyl- is a bicyclic heterocyclic compound characterized by an imidazo[1,2-a]pyridine core with a carboxamide group at position 2, a methyl substituent at position 5, and a phenyl group attached to the amide nitrogen (N-phenyl).
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O/c1-11-6-5-9-14-17-13(10-18(11)14)15(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19) |
InChI Key |
OMKAEJSFVKUTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Methods
2.1. Cyclocondensation of 2-Aminopyridines and α-Haloketones
The foundational method for constructing the imidazo[1,2-a]pyridine core involves the cyclocondensation of 2-aminopyridines with α-haloketones. For the 5-methyl derivative, 2-amino-5-methylpyridine is typically condensed with an appropriate α-haloketone (such as phenacyl bromide) under thermal or microwave conditions.
General Reaction Scheme:
$$
\text{2-Amino-5-methylpyridine} + \text{Phenacyl bromide} \rightarrow \text{5-methylimidazo[1,2-a]pyridine}
$$
Key Data Table: Condensation Yields and Conditions
| Entry | Solvent | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | Thermal, 65°C | 8 | 51 |
| 2 | Ethanol | Thermal, 65°C | 8 | 58 |
| 3 | Neat | Thermal, 65°C | 60 | 80 |
| 4 | Neat | Microwave, 65°C | 15 | 90 |
| 5 | CCl₄ | Microwave, 65°C | 8 | 57 |
| 6 | Water | Microwave, 65°C | 8 | 77 |
| 7 | THF | Microwave, 65°C | 8 | 73 |
Source: Adapted from Dulin Kong et al., Journal of Chemical Research, 2016.
2.2. Amide Coupling to Form N-Phenylcarboxamide
The imidazo[1,2-a]pyridine-2-carboxylic acid intermediate can be converted to the N-phenylcarboxamide via amide coupling. One efficient protocol uses carbodiimide chemistry (EDC·HCl/HOBt) in dimethylformamide at room temperature, followed by purification.
- Combine imidazo[1,2-a]pyridine-2-carboxylic acid, triethylamine, EDC·HCl, and HOBt in dimethylformamide.
- Add aniline (or substituted aniline for N-phenyl group).
- Stir at room temperature for several hours.
- Quench, extract, and purify by chromatography.
Typical Yield: ~72% for the amide product.
Modern and Green Synthetic Approaches
3.1. Solvent- and Catalyst-Free Microwave Synthesis
Recent advances favor solvent- and catalyst-free conditions, particularly under microwave irradiation, which dramatically reduces reaction time and increases yield. This method is environmentally friendly and operationally simple.
- Short reaction time (as low as 15 minutes)
- High yields (up to 90%)
- No need for hazardous solvents or catalysts
Multicomponent reactions, such as the three-component reaction of 2-aminopyridine, aldehyde, and isocyanide, have also been reported for the rapid assembly of imidazo[1,2-a]pyridine derivatives. These methods are particularly valuable for library synthesis and medicinal chemistry campaigns.
Mechanistic Note: These reactions proceed via the formation of imine intermediates, followed by cyclization and functionalization steps.
Alternative Synthetic Strategies
4.1. Transition Metal-Catalyzed C–H Activation
Transition metal catalysis (e.g., palladium, copper) has enabled direct C–H functionalization strategies for imidazo[1,2-a]pyridine synthesis, although these are less common for the specific 5-methyl-N-phenylcarboxamide derivative.
4.2. Rearrangement and Tandem Processes
Tandem and rearrangement reactions offer alternative routes, often with improved regioselectivity and functional group tolerance.
Patent and Industrial-Scale Methods
Patent literature describes two main synthetic routes for N-phenyl-imidazo[1,2-a]pyridine-2-carboxamide derivatives:
- Route A: Cyclocondensation of 2-aminopyridine with halogenated 2-oxo-N-arylpropionamide.
- Route B: Coupling of imidazo[1,2-a]pyridine-2-carboxylic acid with aniline (or substituted anilines).
These methods are robust and scalable, suitable for pharmaceutical development.
Summary Table: Preparation Methods for 5-Methyl-N-Phenylimidazo[1,2-a]pyridine-2-carboxamide
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 2-Amino-5-methylpyridine, α-haloketone | Microwave, 65°C, neat | 80–90 | Fast, high yield, green chemistry |
| Amide Coupling | Imidazo[1,2-a]pyridine-2-carboxylic acid, aniline, EDC·HCl, HOBt | DMF, RT | ~72 | Mild, efficient, scalable |
| Multicomponent Reaction | 2-Aminopyridine, aldehyde, isocyanide | Solvent, mild | Varied | Library synthesis, diversity-oriented |
| Transition Metal Catalysis | 2-Aminopyridine, aryl halides | Pd/Cu, base, solvent | Varied | Regioselective, advanced applications |
Research Discoveries and Mechanistic Insights
- Microwave-assisted synthesis has revolutionized the field, offering rapid access to imidazo[1,2-a]pyridine derivatives with minimal environmental impact.
- Carbodiimide-mediated amide coupling remains the method of choice for introducing the N-phenylcarboxamide moiety, providing high yields and operational simplicity.
- Multicomponent strategies enable the rapid generation of structurally diverse analogs, facilitating structure-activity relationship studies in medicinal chemistry.
- Patent literature confirms the industrial viability and therapeutic relevance of these compounds, with scalable protocols and broad substrate scope.
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms of reactions involving imidazo[1,2-a]pyridine derivatives often involve free radical processes or nucleophilic substitutions. For example:
-
Amidation Reactions : The amidation of imidazo[1,2-a]pyridine derivatives can be achieved using various amines under specific conditions that favor the formation of amides over other products. Studies have shown that iodine plays a crucial role in facilitating these reactions by promoting C–C bond cleavage .
-
Bromination : Compounds like 3-bromo-imidazo[1,2-a]pyridine can be synthesized through bromination processes where the intermediate products can further react to form desired amide structures or other derivatives depending on the reaction conditions applied .
Pharmacological Implications
The pharmacological activities of imidazo[1,2-a]pyridine derivatives are closely linked to their chemical reactivity and ability to interact with biological systems:
-
Cholinesterase Inhibition : The compound has been noted for its ability to inhibit cholinesterases, enzymes critical in neurotransmission. This inhibition can lead to increased acetylcholine levels in synapses, enhancing cognitive function and memory retention. In vitro studies have demonstrated significant AChE inhibition with varying IC50 values across different derivatives.
Pharmacological Activity Data
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is explored for its potential as an antituberculosis agent, showing activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it is used in the development of novel pharmaceuticals due to its ability to interact with various biological targets . In industry, it serves as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- involves its interaction with specific molecular targets, leading to the inhibition of essential biological pathways . For instance, in the context of its antituberculosis activity, it targets enzymes involved in the biosynthesis of the bacterial cell wall, thereby disrupting cell wall integrity and leading to bacterial cell death .
Comparison with Similar Compounds
Key Structural Features:
- Core structure : Imidazo[1,2-a]pyridine (fused imidazole and pyridine rings).
- Substituents :
- Position 2 : Carboxamide (-CONH-) group.
- Position 5 : Methyl (-CH₃) group.
- Amide nitrogen : Phenyl (-C₆H₅) substitution.
Structural Analogs: Substitution Variations
Table 1: Structural and Functional Comparisons
Key Observations:
- Methyl group position : 5-methyl vs. 6-methyl alters electronic distribution, impacting binding to enzymatic targets (e.g., kinase inhibitors) .
Functional Analogs: Chalcone Conjugates and Heterocyclic Modifications
Table 2: Activity of Chalcone-Conjugated Imidazo[1,2-a]pyridines
Key Findings:
- Chalcone conjugates exhibit superior antiparasitic activity due to extended conjugation, enhancing target binding via π-π interactions .
- Direct N-phenyl substitution may prioritize metabolic stability over potency compared to chalcone derivatives.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Insights:
Biological Activity
Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- is a significant compound within the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising a pyridine and an imidazole ring, with a carboxamide functional group at the 2-position and a methyl group at the 5-position. The phenyl substituent enhances its chemical properties and biological activity. The unique arrangement contributes to its potential in various therapeutic applications.
Biological Activities
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound:
The mechanisms underlying the biological activities of Imidazo[1,2-a]pyridine derivatives are multifaceted:
- Antimicrobial Activity : The compound interacts with microbial targets, disrupting cellular processes essential for survival.
- Anticancer Mechanism : It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression.
- Anti-inflammatory Action : The compound inhibits key inflammatory mediators by blocking NF-κB and STAT3 signaling pathways, leading to reduced cytokine production .
Structure-Activity Relationship (SAR)
Research on SAR has elucidated how modifications to the imidazo[1,2-a]pyridine structure can enhance biological activity. For instance:
- Position 2 Substituents : Methyl or small alkyl groups at position 2 are crucial for maintaining activity against tuberculosis. Larger substituents tend to reduce efficacy significantly.
- Position 6 Modifications : The introduction of halogens (e.g., chlorine) at position 6 has been associated with increased antibacterial potency .
Case Studies
- Anticancer Activity : A study demonstrated that Imidazo[1,2-a]pyridine derivatives exhibited potent cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values as low as 0.021 μM for certain derivatives .
- Anti-Tuberculosis Efficacy : Recent investigations revealed that specific derivatives showed MIC90 values as low as 0.006 μM against Mycobacterium tuberculosis, indicating strong potential for treating resistant strains .
- Inflammation Studies : In vitro assays indicated that certain imidazo derivatives significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the common synthetic routes for synthesizing imidazo[1,2-a]pyridine-2-carboxamide derivatives?
The synthesis typically involves multicomponent reactions (e.g., one-pot reactions of aryl ketones with 2-amino-N-heterocycles), condensation reactions , and intramolecular cyclizations . For example, potassium persulfate (K₂S₂O₈) and catalytic iodine (I₂) are used to drive the reaction under controlled temperatures . Scalable methods like continuous flow reactors improve reproducibility and yield .
Q. How are imidazo[1,2-a]pyridine derivatives structurally characterized?
Structural confirmation relies on ¹H/¹³C NMR for functional group analysis and X-ray crystallography (e.g., CCDC 1426925) to resolve hydrogen bonding and π-π interactions . Hirshfeld surface analysis further quantifies intermolecular interactions, such as C–H⋯N contacts, critical for understanding packing motifs .
Q. What biological activities are associated with imidazo[1,2-a]pyridine-2-carboxamide derivatives?
These compounds exhibit antimicrobial , antiviral , and anticancer properties. For example, they inhibit cancer cell proliferation by targeting enzymes involved in DNA replication (e.g., topoisomerases) or protein synthesis pathways. Biological evaluation often involves in vitro assays using specific cell lines (e.g., HeLa or MCF-7) and microbial strains .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for imidazo[1,2-a]pyridine synthesis?
Density Functional Theory (DFT) studies predict transition states and reaction energetics, guiding the selection of catalysts and solvents. For instance, Friedländer cyclization mechanisms are validated via DFT to optimize substituent effects on regioselectivity . Virtual simulations (e.g., ICReDD’s reaction path search) reduce trial-and-error by narrowing experimental conditions using quantum chemical calculations .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in target specificity (e.g., kinase vs. protease inhibition) or assay conditions (e.g., pH, cell viability protocols). Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell-based cytotoxicity) and compare structural analogs (e.g., substituent effects on activity) .
Q. How are solid-phase synthesis techniques applied to imidazo[1,2-a]pyridine derivatives?
Polymer-bound intermediates (e.g., 2-aminonicotinates) react with α-haloketones to form imidazo[1,2-a]pyridine scaffolds. Halogenation at the 3-position enables diversification. This method simplifies purification and scales library synthesis for drug discovery .
Q. What advanced analytical approaches address spectral data discrepancies?
Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For crystallographic ambiguities, Hirshfeld surface analysis quantifies non-covalent interactions, while DFT-optimized structures validate experimental geometries . Software tools (e.g., Gaussian, ADF) automate spectral simulation and peak assignment .
Methodological Tables
Table 1: Key Synthetic Parameters for Imidazo[1,2-a]pyridine Derivatives
Table 2: Computational Tools for Reaction Design
| Tool/Software | Application | Example Use Case | Reference |
|---|---|---|---|
| Gaussian (DFT) | Transition state analysis | Friedländer cyclization mechanism | |
| ICReDD Platform | Reaction path prediction | Optimizing multicomponent reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
